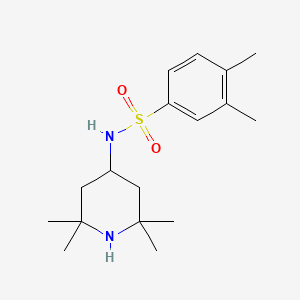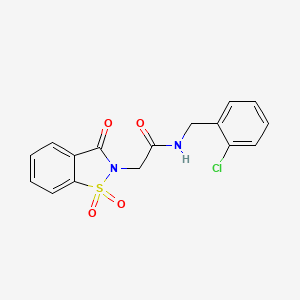![molecular formula C16H18N2OS B3448594 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide](/img/structure/B3448594.png)
3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide
描述
3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of thioamide derivatives. It is also known as MPTP and has been studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide as an HDAC inhibitor involves the binding of the compound to the active site of HDAC enzymes. This binding prevents the deacetylation of histone proteins, leading to an increase in histone acetylation and subsequent changes in gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide in lab experiments is its high purity and yield. Additionally, it has been shown to have a high selectivity for HDAC enzymes, making it a useful tool in studying the role of HDACs in various diseases. However, one limitation is that it may have off-target effects on other enzymes and proteins, which could complicate the interpretation of results.
未来方向
There are several future directions for research on 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide. One area of interest is its potential use in combination with other therapies for cancer treatment. Additionally, further research is needed to understand its effects on the immune system and its potential use in autoimmune disorders. Another area of interest is its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more research is needed to understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide is a chemical compound that has been studied for its potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and mechanism of action.
科学研究应用
3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been its use as an inhibitor of histone deacetylase (HDAC). HDAC inhibitors have been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and neurological disorders.
属性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-5-7-15(8-6-13)20-11-9-16(19)18-12-14-4-2-3-10-17-14/h2-8,10H,9,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFERZKIPQMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide](/img/structure/B3448516.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B3448524.png)
![3-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B3448529.png)
![ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3448537.png)

![3-{[4-(2,4-dimethylphenyl)-1-piperazinyl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B3448550.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3448561.png)
![ethyl 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3448568.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448599.png)
![N-[4-(benzyloxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B3448605.png)
![N-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448616.png)
![methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3448624.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methylbenzoate](/img/structure/B3448630.png)